methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
Overview
Description
The compound "methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate" is a chemically complex molecule with potential interest in various fields of chemistry and materials science due to its unique structure and properties. The literature provides insights into its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves complex reactions highlighting the molecule's elaborate structure. For example, Moser, Bertolasi, and Vaughan (2005) describe the synthesis of a similar compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, demonstrating the intricate steps involved in constructing such molecules (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through X-ray diffraction analysis, revealing details about their crystal structure and conformation. For instance, the study by Moser et al. (2005) provides crystallographic data, showing disorder within the methoxycarbonyl group and detailing the orientation of the aryltriazenyl groups (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives underscore their reactivity and potential for forming diverse molecular structures. For instance, Toplak, Svete, Grdadolnik, and Stanovnik (1999) describe using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, indicating the versatility of similar compounds in chemical synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Physical Properties Analysis
The physical properties, such as crystal packing and conformation, are determined by simple van der Waals interactions, as discussed by Moser et al. (2005). This highlights the importance of intermolecular forces in defining the solid-state structure of these compounds (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
Detailed chemical property analysis is essential for understanding the compound's behavior and potential applications. Studies such as those by Huang et al. (2021) offer insight into the boric acid ester intermediates with benzene rings, providing a foundation for further research into similar compounds' chemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Scientific Research Applications
Synthesis and Characterization
Methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate and its derivatives have been extensively studied for their roles in the synthesis of various heterocyclic compounds. These compounds are pivotal in the development of new materials with potential applications in drug development, agriculture, and materials science.
Heterocyclic Systems Synthesis : A study demonstrated the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of heterocyclic systems such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-one, showcasing the compound's utility in synthesizing complex organic structures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Electrochromic Properties : Research into pyrrole derivatives highlighted the synthesis and electrochromic characterization of films derived from methyl red azo dye, underlining the material's potential in developing pH sensors and other electronic applications (Almeida et al., 2017).
Herbicidal Activity : The synthesis and study of labeled ZJ0273, a broad-spectrum herbicidal ingredient, involved derivatives of the compound for use in weed control, showcasing its application in agricultural research (Yang, Ye, & Lu, 2008).
Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the compound's significant role in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates have led to insights into hydrogen-bonded supramolecular structures in varying dimensions, contributing to the understanding of molecular interactions and crystal engineering (Portilla et al., 2007).
X-ray Crystal Structure Analysis : An investigation into the crystal structure of a specific methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl} benzoate variant provided valuable data for understanding the molecular geometry and interactions within similar compounds (Moser, Bertolasi, & Vaughan, 2005).
properties
IUPAC Name |
methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-5-23-19(26)17(18(25)22-21(23)29)11-15-10-12(2)24(13(15)3)16-8-6-14(7-9-16)20(27)28-4/h6-11H,5H2,1-4H3,(H,22,25,29)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFFQXEZZRCBC-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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